2'-Deoxy-3',5'-di-O-acetylguanosine
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Description
2'-Deoxy-3',5'-di-O-acetylguanosine (dA2G) is a nucleoside analogue that has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and molecular biology. It is a modified form of the naturally occurring 2'-deoxyguanosine (dG), which is one of the four nucleotides that make up DNA. dA2G is synthesized from dG and has been used as a nucleic acid analog for both research and therapeutic purposes.
Scientific Research Applications
Application in Supramolecular Hydrogels
Specific Scientific Field
Materials Science, Biomedical Engineering
Summary of the Application
Guanosine-based supramolecular hydrogels have shown promise in various fields such as drug delivery, targeted release, and tissue engineering .
Methods of Application or Experimental Procedures
Guanosine is an important building block for these supramolecular gels due to its unique self-assembly property that results from the unique hydrogen bond acceptors and donor groups . The development and lifetime stability improvement of these hydrogels are achieved through optimized structure and elaborate on three aspects: sugar modification, base modification, and binary gels .
Results or Outcomes
The use of guanosine-based supramolecular hydrogels has been limited due to their poor longevity and the need for excess cations . However, modifications at the molecular level have been shown to improve the lifespan, physicochemical properties, and biological activities of these hydrogels .
Application in Proteomics Research
Specific Scientific Field
Proteomics
Summary of the Application
2’-Deoxy-3’,5’-di-O-acetylguanosine is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, post-translational modifications, or protein conformational changes .
Methods of Application or Experimental Procedures
The compound is typically used in a solid state and is soluble in DMF, DMSO, and Methanol . It is stored at -20° C and has a melting point of >300°C .
Results or Outcomes
The specific outcomes of this application can vary widely depending on the specific research context. However, the use of 2’-Deoxy-3’,5’-di-O-acetylguanosine in proteomics research can contribute to a deeper understanding of protein structures and functions .
Application in Synthesis Pathways
Specific Scientific Field
Organic Chemistry
Summary of the Application
2’-Deoxy-3’,5’-di-O-acetylguanosine is used in synthesis pathways . It can serve as a building block in the synthesis of more complex organic compounds .
Methods of Application or Experimental Procedures
In one example, 3’,5’-O-diacetyl-deoxyguanosine was dried three times by evaporation of DMF. Then, PPh3 and the protected phenol were added and left under vacuum for 2 hours .
Results or Outcomes
The specific outcomes of this application can vary widely depending on the specific synthesis pathway. However, the use of 2’-Deoxy-3’,5’-di-O-acetylguanosine in synthesis pathways can contribute to the production of a variety of organic compounds .
properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGYRDUIRRZJHS-IVZWLZJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-3',5'-di-O-acetylguanosine |
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